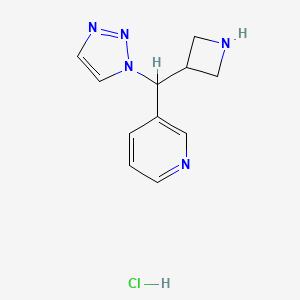

3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride

Vue d'ensemble

Description

3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride, also known as AztMPHCl, is a structural compound with a triazole. The triazole moiety is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Another series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives were designed and synthesized as new Bcr-Abl inhibitors by using combinational strategies of bioisosteric replacement, scaffold hopping, and conformational constraint .Molecular Structure Analysis

The molecular formula of 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride is C11H14ClN5. The InChI code is 1S/C6H10N4.2ClH/c1-2-10(9-8-1)5-6-3-7-4-6;;/h1-2,6-7H,3-5H2;2*1H .Chemical Reactions Analysis

The synthesis of 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride involves reactions such as “Click” chemistry and Suzuki–Miyaura cross-coupling .Physical And Chemical Properties Analysis

The molecular weight of 3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride is 251.71 g/mol. It is a powder at room temperature .Applications De Recherche Scientifique

Synthetic Methodologies and Biological Evaluation

Research on compounds related to "3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride" showcases a wide range of synthetic methodologies and their potential biological activities. The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone as potential antidepressant and nootropic agents highlight the significance of azetidine and triazole structures in medicinal chemistry. The study demonstrates novel methods involving stirring and sonication for the synthesis of 2-azetidinones, with certain compounds exhibiting significant antidepressant and nootropic activities, suggesting the CNS activity potential of the 2-azetidinone skeleton (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

Chemical Synthesis and Property Investigation

The synthesis and biological activity studies of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines demonstrate the chemical versatility of triazole and pyridine derivatives. This research outlined a multi-step synthesis process starting from 2-chloro-5-(chloromethyl)-pyridine, resulting in compounds with moderate to weak fungicidal and insecticidal activities, indicating the potential for agricultural applications (Xiao-Bao Chen, De-Qing Shi, 2008).

Material Science and Photophysical Properties

In material science, the exploration of pyridine-azole moieties for the development of cationic Ir(III) complexes reveals the potential for creating highly efficient blue-emitting materials. The study of azole-type ancillary ligands in [Ir(dfppz)2(N∧N)][PF6] complexes shows significant advances in understanding the structure–property relationships for applications in optoelectronic devices (Shao-Fen Huang, Haizhu Sun, G. Shan, Yong Wu, Min Zhang, Z. Su, 2016).

Antimicrobial and Antifungal Screening

The design and synthesis of new chemical entities containing azetidine and triazole units also extend to antimicrobial applications. A study on the synthesis, characterization, and in vitro antimicrobial screening of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives demonstrated significant antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents (N. Desai, A. Dodiya, 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[azetidin-3-yl(triazol-1-yl)methyl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5.ClH/c1-2-9(6-12-3-1)11(10-7-13-8-10)16-5-4-14-15-16;/h1-6,10-11,13H,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIBIAODMLECDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(C2=CN=CC=C2)N3C=CN=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride | |

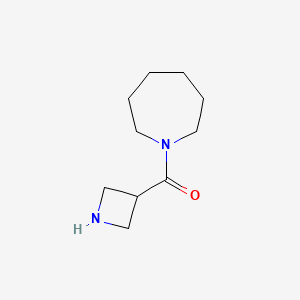

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1489844.png)

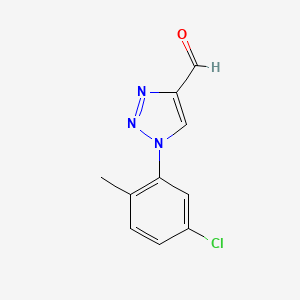

![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1489851.png)